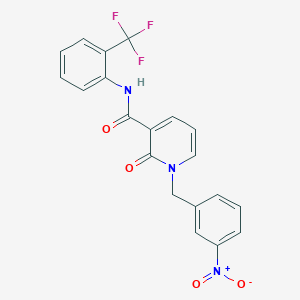

1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Description

The compound 1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative characterized by a 3-nitrobenzyl substituent at the 1-position and a 2-(trifluoromethyl)phenyl group at the amide nitrogen. The nitro group introduces strong electron-withdrawing effects, while the trifluoromethyl moiety enhances lipophilicity and metabolic stability. Such structural features are common in medicinal chemistry for targeting enzymes or receptors requiring aromatic interactions .

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)16-8-1-2-9-17(16)24-18(27)15-7-4-10-25(19(15)28)12-13-5-3-6-14(11-13)26(29)30/h1-11H,12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBGYXORFPPYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 417.3 g/mol

- CAS Number : 899969-97-2

The compound exhibits various biological activities attributed to its structural components. Its pharmacological effects are primarily linked to interactions with specific biological targets, including receptors and enzymes involved in metabolic processes.

Structure-Activity Relationship (SAR)

Research on SAR has shown that modifications in the chemical structure can significantly influence the biological activity of dihydropyridine derivatives. For instance, the introduction of different substituents on the aromatic rings can enhance or diminish receptor affinity and selectivity.

Anticancer Activity

Studies have indicated that compounds similar to 1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide display anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through pathways activated by specific receptors or signaling molecules.

| Study | Compound | Activity | Mechanism |

|---|---|---|---|

| TUG-1907 | Anticancer | Induction of apoptosis via FFA3 activation | |

| Various derivatives | Antitumor | Inhibition of cell proliferation |

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. This is hypothesized to occur through the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effect of a related compound on various cancer cell lines, demonstrating significant cytotoxicity with IC values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing efficacy against resistant cancer types. -

Anti-inflammatory Response in Animal Models :

Another investigation utilized animal models to assess the anti-inflammatory effects of 1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide. Results indicated a marked reduction in inflammation markers compared to control groups.

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Pharmacology

Dihydropyridines are primarily recognized for their role as calcium channel blockers. This compound may exhibit similar properties, potentially leading to applications in treating hypertension and other cardiovascular diseases. The trifluoromethyl group can enhance lipophilicity and bioavailability, crucial for drug efficacy.

2. Anticancer Activity

Recent studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The nitro group may play a role in the modulation of redox status within cells, providing a mechanism for anticancer activity . Further research is warranted to explore this compound's specific effects on various cancer cell lines.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Understanding its interaction with enzymes can lead to the development of new therapeutic agents targeting metabolic disorders.

Synthesis and Characterization

The synthesis typically involves multi-step reactions under controlled conditions (e.g., temperature and solvent choice). Common solvents include DMF or DMSO, which facilitate the reaction process. Characterization methods such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Case Study 1: Cardiovascular Effects

A study evaluated the effects of similar dihydropyridine derivatives on blood pressure regulation in animal models. Results indicated significant reductions in systolic blood pressure, suggesting potential therapeutic applications for hypertension management.

Case Study 2: Anticancer Properties

In vitro studies have shown that related compounds induce apoptosis in breast cancer cells through oxidative stress mechanisms. Future studies could focus on this compound's specific pathways and efficacy against various cancer types.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural and physical properties of the target compound with analogs from literature:

Electronic and Steric Effects

- Nitro vs. Methoxy/Methyl Groups : The target’s 3-nitrobenzyl group is a stronger electron-withdrawing group (EWG) than methoxy (electron-donating, EDG) or methyl (weak EDG) substituents in analogs . This may reduce electron density in the pyridine ring, affecting binding to targets like oxidoreductases.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, as seen in (MW = 386.37), compared to the trimethoxyphenyl analog (MW = 344.36) in . The nitro group may further elevate hydrophobicity.

- Hydrogen Bonding : Compounds like form centrosymmetric dimers via N–H⋯O bonds, which could influence crystallization or solubility. The target’s nitro group may participate in additional dipole interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, and how can by-product formation be minimized?

- Methodology : A modified Ullmann condensation or nucleophilic aromatic substitution (as described for analogous dihydropyridine carboxamides) can be employed . Key steps include:

- Use of pyridine as a base and p-toluenesulfonic acid as a catalyst to facilitate coupling between substituted anilines and chloronicotinic acid derivatives.

- Slow cooling of the reaction mixture to minimize impurities (e.g., unreacted intermediates).

- Crystallization from methanol to isolate the pure product, as demonstrated for structurally similar compounds .

Q. How can the tautomeric equilibrium (lactam vs. hydroxy-pyridine forms) of this compound be experimentally resolved?

- Methodology : Use X-ray crystallography to unambiguously determine the dominant tautomer, as shown for N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . Key parameters:

- Collect high-resolution diffraction data (e.g., using synchrotron radiation).

- Refine structures using SHELXL to resolve hydrogen bonding patterns (e.g., N–H⋯O interactions stabilizing the lactam form) .

- Complementary techniques : Solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the π-conjugation and electronic effects of the 3-nitrobenzyl and trifluoromethylphenyl substituents?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (FMOs) and charge distribution.

- Compare dihedral angles between aromatic rings (e.g., ~8.38° in analogous compounds) to assess planarity and conjugation .

- Use molecular dynamics (MD) simulations to study solvent effects on conformation.

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) for this compound be systematically addressed?

- Methodology :

- Pharmacokinetic profiling : Measure solubility, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 cell models).

- Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity to proposed targets.

- Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano groups) to correlate substituent effects with activity, as seen in related dihydropyridines .

Q. What experimental design principles optimize reaction conditions for scale-up synthesis?

- Methodology :

- Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

- Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions, as demonstrated for diphenyldiazomethane synthesis .

- Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line IR spectroscopy).

Structural and Analytical Challenges

Q. How can hydrogen-bonded dimerization observed in crystallographic studies influence the compound’s solubility and bioavailability?

- Methodology :

- Analyze crystal packing (e.g., centrosymmetric dimers via N–H⋯O bonds) to predict solubility limitations .

- Modify substituents (e.g., introducing methyl groups) to disrupt intermolecular interactions without altering bioactivity.

- Use co-crystallization with solubilizing agents (e.g., cyclodextrins) to enhance dissolution rates.

Q. What spectroscopic techniques are most effective for quantifying tautomeric populations in solution?

- Methodology :

- Dynamic NMR : Monitor temperature-dependent chemical shifts to estimate equilibrium constants.

- UV-Vis spectroscopy : Detect absorbance changes associated with tautomeric transitions (e.g., lactam → enol forms).

- Mass spectrometry : Use high-resolution MS to distinguish between tautomers via isotopic patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.